molecular formula C16H16INO6S B5107281 ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5107281
M. Wt: 477.3 g/mol
InChI Key: PHCSPFJFYRUDES-KPKJPENVSA-N
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Description

Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves a multi-step process. One common synthetic route starts with the preparation of 3-iodo-4,5-dimethoxybenzaldehyde, which is then reacted with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s iodinated benzylidene group and methoxy substituents contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or bacterial growth in infections .

Comparison with Similar Compounds

Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative without the benzylidene and iodinated groups. It lacks the enhanced biological activity seen in the target compound.

    5-(4-Methoxybenzylidene)-2,4-thiazolidinedione: Similar to the target compound but with a methoxybenzylidene group instead of an iodinated one.

The uniqueness of this compound lies in its specific substituents, which enhance its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO6S/c1-4-24-13(19)8-18-15(20)12(25-16(18)21)7-9-5-10(17)14(23-3)11(6-9)22-2/h5-7H,4,8H2,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCSPFJFYRUDES-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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